molecular formula C10H11Cl2N3O B2506579 2-Chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide;hydrochloride CAS No. 2241130-36-7

2-Chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide;hydrochloride

Cat. No.: B2506579
CAS No.: 2241130-36-7
M. Wt: 260.12
InChI Key: GIPXWNQMFYQOAB-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide;hydrochloride is a compound that belongs to the benzimidazole class of heterocyclic compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide typically involves the reaction of 2-methylbenzimidazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-methyl-1H-benzimidazol-5-yl)acetamide
  • 2-Chloro-N-(2-methyl-4H-benzimidazol-5-yl)acetamide
  • 2-Chloro-N-(2-methyl-6H-benzimidazol-5-yl)acetamide

Uniqueness

2-Chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O.ClH/c1-6-12-8-3-2-7(4-9(8)13-6)14-10(15)5-11;/h2-4H,5H2,1H3,(H,12,13)(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPXWNQMFYQOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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